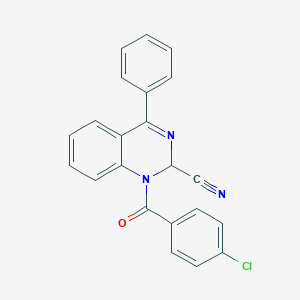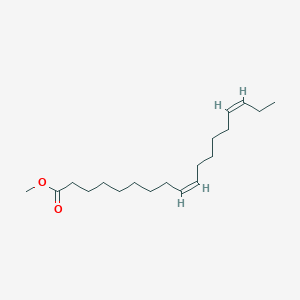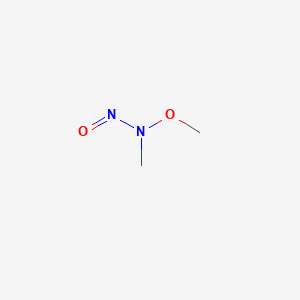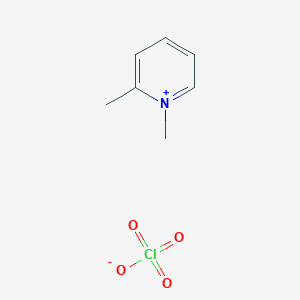
1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide, also known as CTMC, is a chemical compound that has been used extensively in scientific research. It is a member of the cyclobutane family of compounds and has been found to have a number of interesting properties that make it useful for a range of applications.
Mecanismo De Acción
The mechanism of action of 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide is complex and not fully understood. It is known to interact with a range of biological targets, including the endocannabinoid system, the serotonin system, and the dopamine system. It is thought to act by modulating the activity of these systems, although the exact mechanisms are still being investigated.
Biochemical and Physiological Effects:
1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to modulate the release of a range of neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to have effects on the immune system, modulating the activity of cytokines and other immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide is its versatility. It can be used in a range of different experiments, and its effects can be easily measured using a range of techniques. However, it is also important to note that 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide is a complex compound, and its effects can be difficult to interpret. Additionally, its use in experiments can be limited by its availability and cost.
Direcciones Futuras
There are a range of future directions for research on 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide. One area of interest is the development of new drugs that target the endocannabinoid system. 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide has been found to be a useful tool for investigating this system, and it is possible that new drugs could be developed based on its structure. Additionally, 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide could be used to investigate the mechanisms of action of other drugs, allowing for the development of new therapies for a range of conditions. Finally, 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide could be used to investigate the role of the endocannabinoid system in a range of physiological processes, including pain, appetite, and mood.
Métodos De Síntesis
The synthesis of 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide is a complex process that involves several steps. The first step is the preparation of the starting material, which is 2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutanone. This is then converted to the corresponding nitrile using a cyanation reaction. The nitrile is then reduced to the amine using a hydrogenation reaction, and finally, the amine is converted to the carboxamide using a carboxylation reaction.
Aplicaciones Científicas De Investigación
1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide has been used extensively in scientific research as a tool for investigating a range of biological processes. It has been found to have a number of interesting properties that make it useful for a range of applications. For example, it has been used as a probe for investigating the role of the endocannabinoid system in the brain. It has also been used as a tool for investigating the mechanisms of action of a range of other drugs.
Propiedades
Fórmula molecular |
C18H22N2O5 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C18H22N2O5/c1-22-17(23-2)14(11-10-13-8-6-5-7-9-13)16(12-19,15(20)21)18(17,24-3)25-4/h5-11,14H,1-4H3,(H2,20,21) |
Clave InChI |
JEHHRLUBZJFHPL-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)(C#N)C(=O)N)C=CC2=CC=CC=C2)OC |
SMILES canónico |
COC1(C(C(C1(OC)OC)(C#N)C(=O)N)C=CC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)







